Spiro(2.5)octane

説明

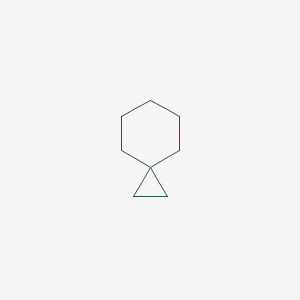

Spiro(2.5)octane is a chemical compound with the molecular formula C8H14 . It is also known by other names such as Spiro [2.5]octane and Spiro [2,5]octane . The molecular weight of Spiro(2.5)octane is 110.20 g/mol .

Synthesis Analysis

There have been several studies on the synthesis of Spiro(2.5)octane. For instance, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . Another study developed a general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione that involves cyclization of the related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation .

Molecular Structure Analysis

The molecular structure of Spiro(2.5)octane has been analyzed using various techniques. For instance, microwave experiments have been coupled with molecular mechanics calculations to obtain the gas-phase structure of 1-oxa-spiro[2.5]octane . The molecule is found to exist as a mixture of two chair conformational isomers .

Chemical Reactions Analysis

The chemical reactions involving Spiro(2.5)octane have been studied. For example, norcarane and spiro[2.5]octane yield different product distributions depending on whether they are oxidized via concerted, radical, or cationic mechanisms .

Physical And Chemical Properties Analysis

Spiro(2.5)octane has several physical and chemical properties. For instance, it has a molecular weight of 110.20 g/mol, a complexity of 82.2, and a covalently-bonded unit count of 1 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and isotope atom count have also been computed .

科学的研究の応用

Conformational Analysis : Studies like those by Boulebnane, Roussy, & Iratçabal (1988) and Boulebnane, Roussy, & Iratçabal (1987) have explored the conformational behavior of Spiro(2.5)octane derivatives in the gas phase, providing insights into their molecular structures and conformations.

Synthetic Applications : Research by Jin et al. (2015) demonstrated a synthetic route for Spiro(2.5)octane derivatives, showcasing its utility in organic synthesis. This approach is significant for constructing complex molecular frameworks efficiently.

Biochemical Studies : In a study by Auclair et al. (2002), Spiro(2.5)octane was used to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. This has implications for understanding enzyme-catalyzed reactions in biochemistry.

Physical Chemistry Research : The work of Bischof et al. (1974) explored the photoelectron spectra of Spiro(2.5)octane and its derivatives, contributing to the understanding of π-orbital interactions in cyclic compounds.

Organic Reaction Mechanisms : Investigations like those by Prakash et al. (1987) and Tsuji, Moritani, & Nishida (1967) on Spiro(2.5)octyl cations and their rearrangements provide essential insights into the reactivity and stability of spiro compounds in organic chemistry.

Material Science : The research by Li et al. (2000) on polyimides incorporating Spiro(2.5)octane units contributes to the development of new materials with unique properties, such as solubility and thermal stability.

Liquid Crystal Technology : The study by Drushlyak et al. (2007) on 1-aryl-spiro[2,5]octan-4-ones explored their application in inducing helical structures in liquid crystals, highlighting the potential of Spiro(2.5)octane derivatives in advanced display technologies.

Safety And Hazards

When handling Spiro(2.5)octane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

特性

IUPAC Name |

spiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEYMRPOKBCNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171692 | |

| Record name | Spiro(2.5)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octane | |

CAS RN |

185-65-9 | |

| Record name | Spiro[2.5]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(2.5)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(2.5)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)